molecular formula C5H4N4O B11475764 Tetrazolo[1,5-a]pyridin-8-ol CAS No. 7477-06-7

Tetrazolo[1,5-a]pyridin-8-ol

Cat. No.: B11475764
CAS No.: 7477-06-7
M. Wt: 136.11 g/mol
InChI Key: NPYQESFGEYMDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazolo[1,5-a]pyridin-8-ol is a chemical compound of significant interest in advanced chemical research, built upon the versatile tetrazolo[1,5-a]pyridine scaffold. This fused bicyclic system is characterized by a dynamic azide-tetrazole equilibrium, which is influenced by solvent polarity and substituents, making it a fascinating subject for studying tautomerism and reaction kinetics . The tetrazole ring is a renowned bioisostere of the carboxylic acid group, often contributing to improved metabolic stability and lipophilicity in potential therapeutic agents . This property, combined with the specific reactivity of the hydroxyl group at the 8-position, makes this compound a valuable precursor for synthesizing a diverse array of derivatives for pharmacological screening, including potential anticancer, anti-inflammatory, and antimicrobial agents . Beyond medicinal chemistry, the electron-accepting nature of the tetrazolo[1,5-a]pyridine core makes it a promising building block for novel materials . Researchers are incorporating this scaffold into π-conjugated systems to develop organic semiconductors with good thermal stability, where the 8-hydroxy substituent can be functionalized to fine-tune electronic properties and material performance . The compound can be synthesized from corresponding pyridine N-oxides or halopyridines using well-established methods with azide sources . As a result, this compound serves as a versatile and multifunctional intermediate for drug discovery, materials science, and fundamental organic chemistry research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7477-06-7

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

tetrazolo[1,5-a]pyridin-8-ol

InChI

InChI=1S/C5H4N4O/c10-4-2-1-3-9-5(4)6-7-8-9/h1-3,10H

InChI Key

NPYQESFGEYMDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)O

Origin of Product

United States

Advanced Synthetic Strategies for Tetrazolo 1,5 a Pyridin 8 Ol and Its Derivatives

Established Reaction Pathways for Tetrazolo[1,5-a]pyridine (B153557) Ring Formation

Traditional syntheses of the tetrazolo[1,5-a]pyridine scaffold have primarily relied on two main precursors: 2-halopyridines and pyridine (B92270) N-oxides. These foundational methods, while effective, often necessitate harsh reaction conditions. arkat-usa.orgresearchgate.net

Cyclization Reactions Involving 2-Halopyridines with Azide (B81097) Sources

A well-established route to the tetrazolo[1,5-a]pyridine core involves the reaction of 2-halopyridines with an azide source. organic-chemistry.org This method has been refined to improve efficiency and regioselectivity, which were limitations in earlier approaches that required high temperatures. organic-chemistry.org

A notable advancement is the use of trimethylsilyl (B98337) azide (TMSN₃) in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) (TBAF·xH₂O). organic-chemistry.org This system facilitates the convenient synthesis of tetrazolo[1,5-a]pyridines from various 2-halopyridines, including chloro- and bromo-substituted pyridines. The reaction generally proceeds by heating the mixture at 85°C for 24 hours, achieving high conversion rates and isolated yields. organic-chemistry.org For instance, the reaction of 2-bromo-3-nitropyridine (B22996) using this method yields the corresponding 8-nitrotetrazolo[1,5-a]pyridine (B15390047) in 90% yield. organic-chemistry.org This protocol has been successfully applied to a range of substituted pyridines, as well as quinolines and isoquinolines, demonstrating its broad scope. organic-chemistry.org Furthermore, derivatives such as 8-bromotetrazolo[1,5-a]pyridine (B1441750) synthesized via this pathway can be further functionalized through cross-coupling reactions like Suzuki, Stille, and arylamination, highlighting the utility of this method for creating diverse molecular libraries. organic-chemistry.org

Table 1: Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines

2-Halopyridine SubstrateAzide SourceCatalyst/AdditiveConditionsIsolated Yield (%)Reference
2-ChloropyridineTMSN₃TBAF·xH₂O85 °C, 24 h82 organic-chemistry.org
2-BromopyridineTMSN₃TBAF·xH₂O85 °C, 24 h85 organic-chemistry.org
2-Bromo-3-nitropyridineTMSN₃TBAF·xH₂O85 °C, 24 h90 organic-chemistry.org
2-Chloro-5-(trifluoromethyl)pyridineTMSN₃TBAF·xH₂O85 °C, 24 h81 organic-chemistry.org

Conversions from Pyridine N-Oxides

An alternative and widely used pathway begins with pyridine N-oxides. organic-chemistry.org These precursors can be converted to tetrazolo[1,5-a]pyridines through reactions with various azide-containing reagents. A common approach involves heating the pyridine N-oxide with sulfonyl or phosphoryl azides. researchgate.netorganic-chemistry.org Among the screened reagents, diphenyl phosphorazidate (DPPA) has been identified as particularly convenient and effective, providing good to excellent yields. organic-chemistry.orgorganic-chemistry.org This reaction is often performed in the presence of pyridine base and can be conducted under solvent-free conditions at elevated temperatures (e.g., 120°C), with successful scalability up to the 10-gram level. researchgate.netorganic-chemistry.org This method has been used to create a series of diarylated tetrazolo[1,5-a]pyridine derivatives, which were investigated for their potential as electron-accepting units in π-conjugated systems. nih.gov

More recently, a milder and more efficient one-pot methodology was developed using triflic anhydride (B1165640) as an activator. arkat-usa.org In this process, the pyridine-N-oxide is treated with sodium azide in the presence of triflic anhydride in acetonitrile (B52724) as a solvent. The reaction proceeds smoothly at temperatures ranging from 0°C to room temperature and provides good yields (72-81%) for a variety of substituted pyridine-N-oxides, including those with both electron-donating and electron-withdrawing groups. arkat-usa.org

Table 2: Comparison of Methods for Converting Pyridine N-Oxides

MethodKey ReagentsConditionsAdvantagesReference
Phosphoryl Azide MethodDiphenyl phosphorazidate (DPPA), Pyridine120 °C, 24 h, Solvent-freeGood yields, scalable, convenient reagent researchgate.netorganic-chemistry.org
Triflic Anhydride ActivationSodium azide, Triflic anhydride0 °C to room temp., AcetonitrileMild conditions, high efficiency, one-pot arkat-usa.org

Contemporary Methodologies in Tetrazolo[1,5-a]pyridine Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign processes. In the context of fused tetrazoles, this has led to the exploration of multicomponent reactions, advanced catalytic systems, and sustainable reaction media.

Multicomponent Reaction (MCR) Approaches for Tetrazolo[1,5-a]pyrimidine (B1219648) Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. mdpi.comnih.gov This approach has been successfully applied to the synthesis of tetrazolo[1,5-a]pyrimidine derivatives. A common MCR strategy involves the one-pot reaction of 5-aminotetrazole (B145819), an aldehyde, and an active methylene (B1212753) compound such as a β-ketoester or a cyanoacetyl derivative. mdpi.comnih.govnih.gov

These reactions can be promoted by various catalysts and conditions. For example, a series of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were synthesized via a three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) using catalytic triethylamine (B128534). mdpi.comnih.gov Another approach describes the synthesis of fused tetrazolo[1,5-a]pyrimidine derivatives from acetophenone, dimethylformamidedimethylacetal, and 5-aminotetrazole in a reusable ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate, which serves as a green reaction medium. nih.gov

Table 3: Examples of Multicomponent Reactions for Tetrazolo[1,5-a]pyrimidine Systems

Component 1Component 2Component 3Catalyst/MediumKey Product ScaffoldReference
Aldehydes1H-Tetrazole-5-amine3-Cyanoacetyl indoleTriethylamine7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine mdpi.comnih.gov
AcetophenoneDMF-DMA5-Aminotetrazole[Bmim]HSO₄ (Ionic Liquid)Fused tetrazolo[1,5-a]pyrimidine nih.gov
Aliphatic Aldehydes5-AminotetrazoleAcetoacetic ester derivativesWater, Microwave4,7-Dihydrotetrazolo[1,5-a]pyrimidine beilstein-journals.org
Aromatic Aldehydes1H-Tetrazole-5-amine3-Cyanoacetyl indoleUiO-66-NH₂ (MOF)Tetrazolo[1,5-a]pyrimidine-6-carbonitrile tandfonline.com

Catalytic Protocols for Enhanced Regioselectivity and Yield

The use of catalysts is crucial for improving reaction rates, yields, and selectivity. In the synthesis of tetrazolo[1,5-a]pyridines, TBAF·xH₂O acts not just as a fluoride source but as a catalyst that facilitates the reaction between 2-halopyridines and TMSN₃, ensuring high regioselectivity and yield. organic-chemistry.org

In the context of MCRs for tetrazolo[1,5-a]pyrimidine systems, both simple organic bases like piperidine (B6355638) and triethylamine and more advanced catalysts have been employed. mdpi.com Recent research has focused on heterogeneous and reusable catalysts. For instance, an amino-functionalized metal-organic framework, UiO-66-NH₂, has been shown to be a highly effective and recyclable Lewis basic catalyst for the three-component synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles under solvent-free conditions. tandfonline.com Similarly, sulfamic acid has been used as an efficient and mild catalyst for the solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters. researchgate.net These catalytic methods offer advantages in terms of operational simplicity, high yields, and catalyst reusability, aligning with the principles of green chemistry.

Sustainable and Solvent-Free Synthetic Processes for Fused Tetrazoles

A major thrust in modern organic synthesis is the reduction or elimination of volatile and toxic organic solvents. This has led to the development of solvent-free and green synthetic protocols for fused tetrazoles. As mentioned, the conversion of pyridine N-oxides using DPPA can be performed efficiently without any solvent, simply by heating the reactants. organic-chemistry.org

MCRs are particularly well-suited for solvent-free conditions. The synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives has been achieved by heating the three components in the presence of a catalytic amount of UiO-66-NH₂ MOF at 100°C without any solvent. tandfonline.com Another green approach involves the use of water as a reaction medium. The three-component synthesis of 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives has been selectively achieved in water under microwave irradiation, minimizing reaction times and avoiding organic solvents. beilstein-journals.org Furthermore, ultrasound irradiation has been employed as a green energy source to promote the synthesis of fused bis-heterocycles, including tetrazolo[1,5-a]quinolines, in a one-pot, solvent- and catalyst-free process. nih.govacs.org These sustainable methods reduce waste and environmental impact while often providing excellent yields and simple product isolation procedures. researchgate.netnih.gov

Synthetic Transformations and Derivatization of the Tetrazolo[1,5-a]pyridine Scaffold

The functionalization of the pre-formed tetrazolo[1,5-a]pyridine core is a key strategy for accessing a diverse range of derivatives with tailored properties. This section explores important synthetic transformations, including cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, as well as functional group interconversions to modify existing substituents.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Arylamination) on the Pyridine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the tetrazolo[1,5-a]pyridine system, enabling the introduction of various aryl, vinyl, and amino groups. These reactions typically involve the coupling of a halo-substituted tetrazolo[1,5-a]pyridine with a suitable coupling partner.

Suzuki-Miyaura Coupling: This reaction has been successfully employed for the synthesis of aryl-substituted tetrazolo[1,5-a]pyridines. For instance, 8-bromotetrazolo[1,5-a]pyridine can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield the corresponding 8-aryltetrazolo[1,5-a]pyridines. organic-chemistry.orgresearchgate.net The reaction conditions are generally mild and tolerate a range of functional groups on the arylboronic acid. nih.gov

Stille Coupling: The Stille reaction provides an alternative method for creating carbon-carbon bonds by coupling an organotin reagent with an organic halide. wikipedia.org This has been applied to the tetrazolo[1,5-a]pyridine scaffold, where, for example, 8-bromotetrazolo[1,5-a]pyridine is reacted with an organostannane in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Arylamination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds and has been utilized to synthesize amino-substituted tetrazolo[1,5-a]pyridines. organic-chemistry.orgnumberanalytics.com The coupling of 8-bromotetrazolo[1,5-a]pyridine with various primary or secondary amines, in the presence of a palladium catalyst and a suitable ligand, affords the corresponding 8-aminotetrazolo[1,5-a]pyridine derivatives. researchgate.net

A study by Laha and Cuny demonstrated the versatility of 8-bromotetrazolo[1,5-a]pyridine in these cross-coupling reactions. organic-chemistry.org Their findings are summarized in the table below, showcasing the successful synthesis of a variety of derivatives.

Functional Group Interconversions on the Tetrazolo[1,5-a]pyridine Core

Beyond the introduction of new substituents via cross-coupling, the modification of existing functional groups on the tetrazolo[1,5-a]pyridine ring system is a crucial strategy for fine-tuning the properties of these compounds. These interconversions can involve a wide array of chemical transformations.

For instance, a hydroxyl group, such as in the parent compound Tetrazolo[1,5-a]pyridin-8-ol, can be a versatile handle for further derivatization. It can be converted into an ether or an ester through standard alkylation or acylation reactions, respectively. The hydroxyl group can also be transformed into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.edu

Nitrile groups on the tetrazolo[1,5-a]pyridine core can be hydrolyzed to carboxylic acids or reduced to primary amines, providing access to a different set of functionalities. vanderbilt.edu For example, a carboxylic acid derivative can be further transformed into amides or esters.

The tetrazole ring itself can participate in reactions. Under certain conditions, tetrazolo[1,5-a]pyridines exist in equilibrium with their 2-azidopyridine (B1249355) tautomers. researchgate.net This equilibrium can be exploited for reactions characteristic of azides, such as the Staudinger reaction or copper-catalyzed azide-alkyne cycloadditions (CuAAC), to introduce further complexity. researchgate.netresearchgate.net

A summary of potential functional group interconversions is presented in the table below.

These synthetic transformations highlight the chemical tractability of the tetrazolo[1,5-a]pyridine scaffold, allowing for the systematic modification of its structure to explore its potential in various scientific and technological fields.

Investigation of Chemical Reactivity and Mechanistic Pathways of Tetrazolo 1,5 a Pyridin 8 Ol Systems

Exploration of Ring-Opening and Rearrangement Reactions

The tetrazolo[1,5-a]pyridine (B153557) system is susceptible to ring-opening and rearrangement reactions, often initiated by thermal or photochemical means. These reactions can lead to the formation of diverse and valuable heterocyclic structures.

Photolysis of tetrazolo[1,5-a]pyridines serves as a versatile method for the synthesis of 1,3-diazepines. rsc.orgnih.govrsc.org This transformation proceeds through the photochemical elimination of nitrogen, leading to the formation of a highly reactive 2-pyridylnitrene intermediate. lookchemmall.comacs.org This nitrene can then undergo ring expansion to form a 1,3-diazacyclohepta-1,2,4,6-tetraene. rsc.orgnih.govresearchgate.net In the presence of nucleophiles such as alcohols or amines, this intermediate is trapped to yield stable 1H- or 5H-1,3-diazepines, often in good yields. rsc.orgnih.govrsc.org The specific isomer formed (1H- vs. 5H-) can be influenced by the nature of the nucleophile. researchgate.net

Furthermore, certain substituted tetrazolo[1,5-a]pyridines can undergo rearrangement to form cyanopyrroles. rsc.orgnih.gov For instance, 5-chlorotetrazolo[1,5-a]pyridines have been shown to rearrange to 1H- and 3H-3-cyanopyrroles. rsc.orgnih.gov Mechanistic studies involving 15N-labeling have revealed that this rearrangement proceeds through a transient 1,3-diazepine intermediate, highlighting the intricate relationship between these two classes of heterocyclic compounds. rsc.orgnih.gov The formation of 2-cyanopyrroles is a major pathway under flash vacuum thermolysis (FVT) conditions, where the initially formed 2-cyanopyrrole can interconvert with 3-cyanopyrrole through a series of sigmatropic shifts. acs.org

The table below summarizes the products obtained from the photolysis of various substituted tetrazolo[1,5-a]pyridines in the presence of different nucleophiles.

Starting MaterialNucleophileMajor Product(s)Reference
Trifluoromethyl-substituted tetrazolo[1,5-a]pyridinesAlcohols, Amines1H- and 5H-1,3-diazepines rsc.org
5-Chlorotetrazolo[1,5-a]pyridines-1H- and 3H-3-cyanopyrroles rsc.orgnih.gov
8-Cyanotetrazolo[1,5-a]pyridineDiisopropylamine1,3-Diazepine derivative lookchemmall.com
8-Cyanotetrazolo[1,5-a]pyridineDimethylamine, Diethylamine, PyrrolidineRing-opened butadienyltetrazoles lookchemmall.com

Thermal and photochemical conditions can induce a variety of rearrangements in tetrazolo[1,5-a]pyridine systems, primarily through the generation of 2-pyridylnitrene intermediates. acs.orguq.edu.auuq.edu.au Flash vacuum thermolysis (FVT) of tetrazolo[1,5-a]pyridine leads to the formation of 2-pyridylnitrene, which has been detected by Ar matrix ESR spectroscopy. acs.org The major products of this thermal process are 2- and 3-cyanopyrroles, with minor amounts of 2-aminopyridine (B139424) and glutacononitriles. acs.org

Photolysis of tetrazolo[1,5-a]pyridines, particularly those with trifluoromethyl substituents, in an argon matrix at low temperatures (12–18 K) results in a clean conversion to the corresponding 1,3-diazacyclohepta-1,2,4,6-tetraenes. acs.org In some cases, the intermediate 2-pyridylnitrene can be observed spectroscopically before it rearranges. acs.org These studies highlight the stepwise nature of the rearrangement process.

The photolysis of cyano-substituted tetrazolo[1,5-a]pyridines in an argon matrix also leads to the formation of diazacycloheptatetraenes as the primary products, along with ring-opened dicyanovinylketenimines. researchgate.net The identity of these matrix-isolated species has been confirmed by comparing their infrared spectra with those calculated using theoretical methods. researchgate.net

Pathways to 2-Cyanopyrroles and 1,3-Diazepines

Reactivity in Cycloaddition Processes

The azide-tetrazole equilibrium in tetrazolo[1,5-a]pyridine systems allows them to participate in cycloaddition reactions characteristic of azides.

The 2-azidopyridine (B1249355) tautomer of tetrazolo[1,5-a]pyridines can readily undergo Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazole derivatives. beilstein-archives.orgresearchgate.netrsc.org This "click chemistry" reaction is highly efficient and provides a powerful tool for the synthesis of complex molecules containing both pyridine (B92270) and triazole moieties. researchgate.netorganic-chemistry.org The reaction proceeds by the in-situ formation of the azide (B81097) tautomer, which then reacts with the alkyne in the presence of a copper(I) catalyst. researchgate.netdntb.gov.ua

Various copper(I) sources can be employed as catalysts, with copper(I) acetate (B1210297) being particularly effective for the CuAAC of 6-substituted tetrazolo[1,5-a]pyridines. rsc.org The use of phosphinimine ligands can further accelerate the Cu(I)-catalyzed reaction, leading to moderate to excellent yields of the desired 1-(pyridin-2-yl)-1,2,3-triazole derivatives. rsc.org The efficiency of the CuAAC reaction underscores the accessibility of the azide tautomer in solution and its utility in synthetic chemistry. researchgate.netbeilstein-archives.orgresearchgate.net

The table below presents examples of CuAAC reactions involving tetrazolo[1,5-a]pyrimidine (B1219648) analogs, which exhibit similar reactivity.

Tetrazolo[1,5-a]pyrimidine DerivativeAlkyneCatalyst SystemProduct YieldReference
5-Aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidinesTerminal acetylenesCuSO₄·5H₂O, Sodium ascorbate84-98% researchgate.net
Non-trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidinesTerminal alkynesCopper saltsHigh yields beilstein-archives.org

Hydrogenation and Reduction Strategies for Tetrazolo[1,5-a]pyridine Analogs

The tetrazolo[1,5-a]pyridine ring system can be selectively reduced, offering pathways to valuable saturated and partially saturated heterocyclic compounds.

The reduction of tetrazolo[1,5-a]pyridine analogs can be achieved through catalytic hydrogenation. The outcome of the reduction is highly dependent on the substituents present on the heterocyclic core and the reaction conditions. For instance, the hydrogenation of trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines using Pd/C-H₂ in methanol (B129727) preferentially yields 2-aminopyrimidines. researchgate.netbeilstein-archives.orgresearchgate.net In contrast, the hydrogenation of non-trifluoromethylated analogs under similar conditions shows a preference for the formation of the corresponding tetrahydropyrimidines. researchgate.netbeilstein-archives.orgresearchgate.net

This chemoselectivity provides a valuable synthetic tool for accessing either the aromatic 2-aminopyrimidine (B69317) core or the more three-dimensional tetrahydropyrimidine (B8763341) scaffold. Photochemical hydrogenation has been shown to be a particularly fast and efficient method, especially for substrates containing aryl-bromine substituents, as it can achieve reduction without dehalogenation. researchgate.netbeilstein-archives.orgresearchgate.net A novel strategy for the chemoselective reduction of the tetrazole moiety in 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitriles to the corresponding 2-aminonicotinonitriles has been developed using phase-transfer catalysis conditions. arkat-usa.org

The following table summarizes the hydrogenation outcomes for different tetrazolo[1,5-a]pyrimidine analogs.

SubstrateReduction ConditionsMajor ProductReference
Trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidinesPd/C-H₂, MeOH2-Amino-6-aryl-4-trifluoromethylpyrimidines researchgate.netbeilstein-archives.orgresearchgate.net
Non-trifluoromethylated tetrazolo[1,5-a]pyrimidinesPd/C-H₂, MeOHTetrahydropyrimidines researchgate.netbeilstein-archives.orgresearchgate.net
Aryl-brominated tetrazolo[1,5-a]pyrimidinesPhotochemical hydrogenationReduced product without dehalogenation researchgate.netbeilstein-archives.orgresearchgate.net
5,7-Diaryltetrazolo[1,5-a]pyridine-8-carbonitrilesPhase-transfer catalysis2-Amino-4,6-diarylnicotinonitrile arkat-usa.org

Influence of Substituents on Hydrogenation Outcomes

The investigation into the catalytic hydrogenation of tetrazolo[1,5-a]pyridine systems reveals that the nature of substituents on the heterocyclic core plays a pivotal role in directing the reaction towards one of two primary outcomes: ring-opening of the tetrazole moiety or saturation of the pyridine ring. While specific research on the hydrogenation of variously substituted tetrazolo[1,5-a]pyridin-8-ol is limited, extensive studies on the analogous tetrazolo[1,5-a]pyrimidine systems provide significant insights into these substituent effects. These findings suggest that the electronic properties of the substituents are a key determinant of the reaction pathway.

Catalytic hydrogenation of the tetrazolo[1,5-a] fused ring system, typically employing a palladium on carbon (Pd/C) catalyst with hydrogen gas, can lead to either the formation of an aminopyridine derivative through the cleavage of the tetrazole ring or the formation of a tetrahydropyridine (B1245486) derivative via the reduction of the pyridine ring.

In the analogous tetrazolo[1,5-a]pyrimidine series, a strong electron-withdrawing group, such as a trifluoromethyl (CF₃) group, has been observed to favor the formation of 2-aminopyrimidine derivatives. researchgate.netresearchgate.net This outcome results from the initial reduction of the tetrazole ring, followed by a ring-opening process. Conversely, when non-trifluoromethylated tetrazolo[1,5-a]pyrimidines are subjected to hydrogenation, there is a preference for the formation of the corresponding tetrahydropyrimidine derivatives. researchgate.netresearchgate.netorganic-chemistry.org This suggests that in the absence of a potent electron-withdrawing group, the pyridine ring is more susceptible to reduction.

Table 1: Influence of Substituent on Hydrogenation Product in Tetrazolo[1,5-a]pyrimidine Systems

Substituent TypePredominant Hydrogenation ProductReaction Pathway
Strong Electron-Withdrawing (e.g., -CF₃)2-Aminopyrimidine derivativeTetrazole ring opening
Non-TrifluoromethylatedTetrahydropyrimidine derivativePyrimidine (B1678525) ring saturation

The proposed mechanism for the tetrazole ring-opening pathway involves the initial reduction of the tetrazole ring to a dihydrotetrazole intermediate. This intermediate can then undergo further reaction, leading to the cleavage of the ring and the formation of an aminopyridine derivative. For the pyridine ring saturation pathway, the catalytic hydrogenation proceeds to reduce the double bonds within the pyridine ring, resulting in the corresponding tetrahydropyridine.

Other Significant Reaction Pathways and Their Mechanisms

Beyond catalytic hydrogenation, the this compound system is amenable to other significant reaction pathways, primarily centered around the inherent azide-tetrazole equilibrium and nucleophilic substitution reactions.

A fundamental characteristic of the tetrazolo[1,5-a]pyridine scaffold is its existence in equilibrium with the isomeric 2-azidopyridine tautomer. This equilibrium is a dynamic process influenced by factors such as solvent polarity and the electronic nature of substituents. The presence of the 2-azidopyridine tautomer opens up reaction pathways characteristic of azides, most notably [3+2] cycloaddition reactions, often referred to as "click chemistry." For instance, in the presence of a suitable copper catalyst, the azide tautomer can react with terminal alkynes to form triazole derivatives. beilstein-archives.org

The mechanism for this copper-catalyzed azide-alkyne cycloaddition (CuAAC) is proposed to involve the formation of a copper(I) acetylide intermediate. This intermediate then complexes with the azide, facilitating a concerted cycloaddition to form a triazolyl-pyridine product. beilstein-archives.org

Furthermore, the this compound molecule possesses a hydroxyl group that can participate in various reactions. One such reaction is etherification. For example, this compound can be converted to 8-methoxytetrazolo[1,5-a]pyridine, indicating that the hydroxyl group can act as a nucleophile or be derivatized under appropriate conditions. rsc.org

Additionally, studies on related 8-substituted tetrazolo[1,5-a]pyridines, such as 8-bromotetrazolo[1,5-a]pyridine (B1441750), have demonstrated the feasibility of nucleophilic substitution at the 8-position. organic-chemistry.org This suggests that the 8-position of the pyridine ring is an active site for the introduction of various functional groups, which could be achieved by first converting the hydroxyl group of this compound into a better leaving group.

Table 2: Summary of Other Reaction Pathways for Tetrazolo[1,5-a]pyridine Systems

Reaction TypeReactantsKey Mechanistic FeatureProduct Type
[3+2] Cycloaddition (Click Chemistry)2-Azidopyridine tautomer, Terminal alkyne, Cu(I) catalystAzide-tetrazole equilibrium; Concerted cycloadditionTriazolyl-pyridine derivative
EtherificationThis compound, Alkylating agentNucleophilic attack by the hydroxyl group8-Alkoxy-tetrazolo[1,5-a]pyridine
Nucleophilic Substitution (at C8)8-Halogenated tetrazolo[1,5-a]pyridine, NucleophileDisplacement of the halide8-Substituted tetrazolo[1,5-a]pyridine

Tautomeric Equilibria and Structural Dynamics in Tetrazolo 1,5 a Pyridin 8 Ol Systems

Detailed Analysis of Azide-Tetrazole Tautomerism

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been instrumental in elucidating the tautomeric forms of tetrazolo[1,5-a]pyridine (B153557) derivatives. sci-hub.ru In the solid state, X-ray crystallography and spectroscopy have shown that the tetrazole structure is typically the more stable and therefore predominant form for most substituted tetrazolo[1,5-a]pyridines. sci-hub.ru

In solution, the situation is more complex, and often both tautomers coexist in a dynamic equilibrium. For the parent tetrazolo[1,5-a]pyridine, ¹H NMR and IR data indicate that the equilibrium lies strongly on the side of the cyclic tetrazole form. researchgate.net However, for other related fused tetrazole systems, NMR studies have demonstrated the ability to directly observe the establishment of this equilibrium over time. For instance, upon dissolving a pure sample, initial NMR spectra may show one dominant form, with signals for the other tautomer appearing and growing until a steady-state equilibrium ratio is achieved. mdpi.com In a study on a related pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netbeilstein-journals.orgtriazine derivative in deuterated chloroform (B151607), the azide (B81097) form was observed to increase in concentration relative to the tetrazole form over a 48-hour period, clearly illustrating the dynamic nature of the equilibrium in solution. mdpi.com

The quantitative aspects of the tautomeric equilibrium can be described by thermodynamic and kinetic parameters. Variable-temperature NMR spectroscopy is a powerful technique for determining these values. researchgate.net By analyzing the changes in the tautomer concentrations at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be calculated. Kinetic parameters, such as the activation energy for interconversion, can be determined using 2D NMR techniques like Exchange Spectroscopy (EXSY), which measures the rate of chemical exchange between the two tautomeric forms. researchgate.net

While specific data for Tetrazolo[1,5-a]pyridin-8-ol is not abundant, studies on analogous heterocyclic systems provide insight into the typical energetic landscape of this isomerization.

Table 1: Thermodynamic and Kinetic Parameters for Azide-Tetrazole Interconversion in Analogous Systems
Compound SystemParameterValueMethodSource
Trifluoromethyl-tetrazolo[1,5-a]pyrimidinesΔG°298-3.33 to -7.52 kJ/molVariable Temp. ¹H NMR researchgate.net
ΔH°-19.92 to -48.02 kJ/mol
ΔS°-43.74 to -143.27 J/mol·K
Tetrazolo[1,5-c]isoquinolineΔH°isom17.6 ± 6.3 kJ/mol (4.2 ± 1.5 kcal/mol)¹H NMR Spectroscopy acs.org
ΔS°isom16.7 ± 4.2 J/mol·K (4.0 ± 1.0 cal/mol·K)
5-trifluoromethyltetrazolo[1,5-a]pyrimidineKinetic & Thermodynamic ParametersDeterminedEXSY NMR researchgate.net

The negative ΔG° and ΔH° values for the pyrimidine (B1678525) systems indicate that the tetrazole form is thermodynamically favored and the ring-closure is an exothermic process. researchgate.net

Experimental Elucidation of Tautomeric Forms in Solution and Solid State

Impact of Substituents on Tautomeric Preferences and Equilibrium Constants

The electronic properties of substituents on the pyridine (B92270) ring can significantly alter the tautomeric equilibrium constant (KT = [azide]/[tetrazole]). sci-hub.ru Both electron-donating and electron-withdrawing groups can shift the equilibrium, and their effect is highly dependent on their position on the ring. sci-hub.rursc.org

Research on various substituted tetrazolo[1,5-a]pyridines has shown that introducing groups such as methyl, nitro, or azido (B1232118) at positions 5, 6, 7, or 8 leads to distinct changes in the equilibrium constants. sci-hub.ru Notably, the influence of a nitro group is position-dependent; a 6-nitro group and an 8-nitro group exert completely different effects on the tetrazole-azide balance. sci-hub.ru In a broader context of related heterocycles, electron-donating substituents have been observed to shift the equilibrium toward the hydrazone (analogous to azide) form in some dye systems, while electron-accepting groups favor the azo (analogous to tetrazole) form. rsc.org

Table 2: Qualitative Effects of Substituents on Azide-Tetrazole Equilibrium
Substituent Position/TypeObserved Effect on EquilibriumCompound SystemSource
-NO₂ at position 6 vs. position 8Exert completely different influences on the equilibriumTetrazolo[1,5-a]pyridines sci-hub.ru
-CH₃, -NO₂, -N₃, -Br at positions 5, 6, 7, or 8Produces changes in the equilibrium constantsNitrotetrazolopyridines sci-hub.ru
Electron-donating groups (general)Tend to favor the azido isomerImidoyl azides/tetrazoles sci-hub.ru
Electron-withdrawing groups (general)Tend to favor the tetrazole isomer

Solvent Effects on Tautomeric Distribution and Dynamics

The polarity of the solvent plays a crucial role in determining the position of the azide-tetrazole equilibrium. researchgate.netrsc.org The two tautomers have different dipole moments, leading to differential solvation, which can stabilize one form over the other.

For many fused tetrazole systems, a clear trend is observed where the equilibrium shifts in response to solvent polarity. researchgate.net In the case of tetrazolo[1,5-a]pyrimidine (B1219648) analogs, for example, the equilibrium can be dramatically altered. In a relatively non-polar solvent like deuterated chloroform (CDCl₃), the open-chain azide form can be the exclusively observed species. researchgate.net In contrast, in a highly polar aprotic solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), an equilibrium between the azide and tetrazole forms is readily observed. researchgate.net This suggests that more polar solvents can stabilize the generally more polar tetrazole tautomer, shifting the equilibrium in its favor. sci-hub.ruresearchgate.net

Table 3: Solvent Influence on Tautomeric Forms of Azidopyrimidine Analogs
SolventObserved Form(s)Compound SystemSource
CDCl₃ (Chloroform-d)Azide form only2-azido-4-trifluoromethylpyrimidine researchgate.net
DMSO-d₆ (Dimethyl sulfoxide-d₆)Equilibrium between azide and tetrazole forms
CDCl₃ (Chloroform-d)Azide isomer only2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine researchgate.net
DMSO-d₆ (Dimethyl sulfoxide-d₆)Equilibrium mixture (99:1 azide:tetrazole)

Theoretical Modeling of Tautomeric Pathways and Energy Landscapes

Computational quantum chemistry provides powerful tools for investigating the intricacies of tautomeric equilibria that are difficult to probe experimentally. science.gov Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, and higher-level ab initio calculations (e.g., MP2, G3B3, CCSD(T)) are frequently employed. dokumen.pubsci-hub.rursc.org

These theoretical models can:

Calculate Relative Stabilities: Determine the relative energies (ΔE) of the tetrazole and corresponding E/Z-azide isomers, predicting the thermodynamically favored form in the gas phase. dokumen.pub

Map Energy Landscapes: Compute the transition state structures and energy barriers for the interconversion between tautomers, providing insight into the kinetics of the process. colab.ws

Simulate Solvent Effects: Incorporate the influence of the solvent by using continuum solvation models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method. rsc.orgrsc.orgcsic.es These models are crucial for accurately reproducing experimental observations in solution, as they account for the stabilization of tautomers through solute-solvent interactions. rsc.orgrsc.org

Predict Spectroscopic Properties: Calculate NMR chemical shifts (e.g., using the GIAO method) to help assign experimental spectra to specific tautomers. csic.es

Theoretical studies on the 2-azidopyridine (B1249355)/tetrazolo[1,5-a]pyridine system have been performed at the B3LYP and G3B3 levels, providing a detailed picture of the energy surface for the isomerization. dokumen.pub Such calculations are essential for a comprehensive understanding of the structural dynamics of these fascinating heterocyclic systems.

Advanced Spectroscopic and Crystallographic Characterization of Tetrazolo 1,5 a Pyridin 8 Ol Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Tetrazolo[1,5-a]pyridin-8-ol in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, providing irrefutable evidence of its covalent framework and insights into its dynamic properties.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule. While specific data for the 8-ol derivative is not extensively detailed in the literature, assignments can be inferred from the parent tetrazolo[1,5-a]pyridine (B153557) system and related derivatives. The electron-withdrawing nature of the fused tetrazole ring and the electronic effects of the hydroxyl group significantly influence the chemical shifts of the pyridine (B92270) ring protons and carbons.

In related tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, proton signals for the pyrimidine (B1678525) ring are observed, and the carbon of the tetrazole ring resonates at approximately δ 147.0–149.2 ppm. researchgate.net For substituted indoles, which share some electronic similarities, ¹³C NMR chemical shifts vary based on the substituent and solvent. ipb.pt The chemical shifts for the pyridine carbons in this compound are expected to fall within the typical aromatic region (δ 125-150 ppm), with the carbon bearing the hydroxyl group (C-8) showing a characteristic downfield shift. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from related structures. Actual values may vary based on solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-57.5 - 8.5-
H-67.0 - 8.0-
H-77.0 - 8.0-
OHVariable, broad-
C-5-~115 - 130
C-6-~120 - 140
C-7-~110 - 125
C-8a-~145 - 155
C-9a-~150 - 160 (Tetrazole Carbon)

Application of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, a suite of 2D NMR experiments is employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would reveal the connectivity between the adjacent protons on the pyridine ring (H-5, H-6, and H-7), helping to distinguish them. researchgate.netresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.comyoutube.com This allows for the direct assignment of the protonated carbons (C-5, C-6, C-7) based on the previously assigned proton signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals correlations between protons and carbons over two or three bonds. youtube.comyoutube.com It is particularly useful for identifying and assigning quaternary carbons, which are not observed in HMQC/HSQC spectra. For instance, correlations from H-5 and H-7 to the bridgehead carbon C-8a and the tetrazole carbon C-9a would definitively confirm the fused ring structure. ipb.ptresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. ipb.pt For a planar molecule like this compound, NOESY can confirm the proximity of adjacent protons on the pyridine ring. researchgate.net

Tetrazolo[1,5-a]pyridine and its derivatives are known to exist in a dynamic equilibrium with their corresponding 2-azidopyridine (B1249355) tautomers. researchgate.netresearchgate.net This equilibrium can be highly sensitive to factors like solvent and temperature. researchgate.net

Variable Temperature (VT) NMR is the primary technique used to study this dynamic process. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra, such as the broadening and coalescence of signals, which indicate a chemical exchange process occurring on the NMR timescale. sciencepublishinggroup.com For related tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine systems, VT ¹H NMR studies have been used to determine the thermodynamic parameters of the azide-tetrazole equilibrium. researchgate.netresearchgate.net These studies showed that the tetrazole form is generally favored, with Gibbs free energy changes (ΔG₂₉₈) ranging from -3.33 to -7.52 kJ/mol. researchgate.netresearchgate.net Such studies on this compound would quantify the position of the equilibrium and the energy barrier for the tautomeric interconversion. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations. For this compound, the key functional groups—the hydroxyl group, the aromatic pyridine ring, and the tetrazole ring—give rise to characteristic signals. The structures of related compounds have been characterized using IR spectroscopy. acs.org

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
O-H stretch3200 - 3600 (broad)Hydroxyl group
Aromatic C-H stretch3000 - 3100Pyridine ring C-H bonds
C=N, N=N stretch1400 - 1650Tetrazole and pyridine ring stretching
Aromatic C=C stretch1450 - 1600Pyridine ring skeletal vibrations
C-O stretch1200 - 1300Phenolic C-O bond
Ring Bending/Deformation700 - 900Out-of-plane bending of the fused ring system

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy. rsc.org This allows for the unambiguous determination of its elemental composition and confirmation of the molecular formula. acs.org For this compound, the expected molecular formula is C₅H₄N₄O. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to within a few parts per million (ppm) of its calculated theoretical value, providing definitive confirmation of the compound's formula. rsc.orgmdpi.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. uliege.be This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structures of numerous related tetrazole derivatives have been confirmed using this method. researchgate.netacs.orgbeilstein-archives.org

For this compound, an X-ray crystal structure would:

Confirm the planarity of the fused tetrazolo[1,5-a]pyridine ring system.

Provide precise measurements of all bond lengths and angles, confirming the aromatic character of the pyridine ring and the specific geometry of the tetrazole moiety.

Elucidate the intermolecular hydrogen bonding network in the crystal lattice, particularly involving the hydroxyl group at the 8-position and nitrogen atoms of the tetrazole ring.

The Cambridge Structural Database (CSD) contains the crystal structure for the parent compound, tetrazolo[1,5-a]pyridine (CCDC Number: 961185), which confirms the planarity and dimensions of the core heterocyclic system. nih.gov A similar analysis of this compound would provide the ultimate proof of its structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For this compound, UV-Vis spectroscopy provides insights into its electronic structure, which is significantly influenced by the fused heterocyclic system and the nature of its substituents. The electronic spectrum is characterized by absorption bands that correspond to π → π* and n → π* transitions.

Detailed research into the electronic absorption of the parent compound, tetrazolo[1,5-a]pyridine, reveals characteristic absorption bands in the ultraviolet region. Specifically, in a neutral solvent like absolute ethanol, tetrazolo[1,5-a]pyridine exhibits two main absorption bands. ysu.am The high-energy band appears at approximately 223 nm, with a high molar absorptivity (ε) of 2.68 × 10⁴ L mol⁻¹ cm⁻¹, while a lower-energy band is observed at around 310 nm, with a molar absorptivity of 6.10 × 10³ L mol⁻¹ cm⁻¹. ysu.am These absorptions are attributed to π → π* transitions within the aromatic system.

The electronic transitions are also sensitive to the solvent environment and the pH of the solution. In the case of this compound, the phenolic hydroxyl group can be deprotonated in basic conditions to form a phenoxide ion. This deprotonation would significantly alter the electronic properties of the molecule, leading to substantial shifts in the UV-Vis absorption spectrum, typically towards longer wavelengths, due to the increased electron-donating ability of the resulting phenoxide.

The following table summarizes the known UV-Vis absorption data for the parent compound, tetrazolo[1,5-a]pyridine, which serves as a reference for understanding the electronic transitions in its 8-hydroxy derivative.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition TypeReference
Tetrazolo[1,5-a]pyridineAbsolute Ethanol22326800π → π ysu.am
3106100π → π ysu.am

Computational and Theoretical Investigations of Tetrazolo 1,5 a Pyridin 8 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to exploring the electronic characteristics of heterocyclic compounds. nih.govsapub.orguol.deictp-saifr.org These approaches solve the Schrödinger equation for a molecule, providing information about its energy, electron distribution, and molecular orbitals. For Tetrazolo[1,5-a]pyridin-8-ol, such calculations are crucial for understanding its stability and chemical behavior. DFT methods, known for their balance of accuracy and computational cost, are widely used for systems of this size. nih.gov

Computational methods can predict the three-dimensional structure of this compound with high accuracy. By minimizing the energy of the system, the most stable geometric arrangement of atoms, including bond lengths, bond angles, and dihedral angles, can be determined. The molecule consists of a fused tetrazole and pyridine (B92270) ring system. The presence of the hydroxyl group at position 8 introduces the possibility of different conformations, primarily related to the orientation of the O-H bond.

Like other tetrazolo[1,5-a]pyridines, this compound can exist in equilibrium with its 2-azidopyridinone tautomer. The position of this equilibrium is influenced by factors such as the electronic nature of substituents and the polarity of the solvent. mdpi.com Computational analysis can predict the relative energies of these tautomers, determining which form is more stable under specific conditions.

Table 1: Predicted Geometrical Parameters for a Representative Tetrazolo[1,5-a]pyridine (B153557) Ring System (Note: These are representative values for the core ring structure based on general findings for similar compounds, not specific experimental or calculated values for this compound.)

Parameter Predicted Value
C-N (Pyridine) Bond Length ~1.34 Å
N-N (Tetrazole) Bond Length ~1.35 Å
C-C (Pyridine) Bond Length ~1.39 Å
C-N-N Bond Angle ~108°
N-N-N Bond Angle ~110°

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights these reactive regions. From these orbital energies, various reactivity descriptors can be calculated. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Generic Tetrazole Derivative (Note: These values are illustrative, based on computational studies of similar tetrazole-containing heterocyclic systems.)

Descriptor Formula Typical Value Range (eV)
HOMO Energy (E_HOMO) - -6.0 to -7.5
LUMO Energy (E_LUMO) - -1.0 to -2.5
Energy Gap (ΔE) E_LUMO - E_HOMO 4.0 to 5.5
Ionization Potential (I) -E_HOMO 6.0 to 7.5
Electron Affinity (A) -E_LUMO 1.0 to 2.5
Absolute Electronegativity (χ) (I + A) / 2 3.5 to 5.0
Chemical Hardness (η) (I - A) / 2 2.0 to 2.75

Prediction of Molecular Geometry and Conformational Analysis

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. For this compound, computational studies can investigate various reactions, such as its synthesis or its participation in cycloaddition reactions via its azide (B81097) tautomer. researchgate.netbeilstein-archives.org

A significant area of study for this class of compounds is the thermally or photochemically induced ring-opening to form a nitrene intermediate (2-pyridylnitrene), which can then undergo further rearrangements. unifr.ch Theoretical calculations can model the energy barriers for these processes, clarifying the reaction pathways and predicting the feasibility of different outcomes. sciforum.net For instance, DFT calculations can determine the activation energy required for the conversion of the tetrazole form to the azide tautomer, a key step in many of its reactions. researchgate.netunifr.ch

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are frequently used to predict and interpret spectroscopic data. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated that aid in the analysis of experimental results. nih.gov

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Comparing the calculated shifts with experimental data helps confirm the molecular structure and assign specific resonances. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the N=N bond in the tetrazole ring or the O-H stretch of the hydroxyl group. researchgate.netshd-pub.org.rs

Table 3: Representative Calculated vs. Experimental Data Correlation for Heterocyclic Compounds (Note: This table illustrates the typical correlation found in studies of similar molecules, not specific data for this compound.)

Spectroscopic Data Computational Method Typical Correlation with Experiment
¹³C NMR Chemical Shifts GIAO-DFT (B3LYP/6-311+G(d,p)) R² > 0.99
¹H NMR Chemical Shifts GIAO-DFT (B3LYP/6-311+G(d,p)) Good qualitative agreement

Prediction of Novel Tetrazolo[1,5-a]pyridine Derivatives and Their Reactivity Profiles

A powerful application of computational chemistry is in the rational design of new molecules with desired properties. By starting with the core structure of this compound, various derivatives can be designed in silico by adding different functional groups. Computational methods can then be used to screen these virtual compounds, predicting their stability, electronic properties, and reactivity. shd-pub.org.rsresearchgate.net

For example, FMO analysis and the calculation of reactivity descriptors can be performed on a library of virtual derivatives to identify candidates with enhanced nucleophilic or electrophilic character. mdpi.comnih.gov This approach can guide synthetic efforts by prioritizing the synthesis of compounds most likely to exhibit the desired chemical behavior, for instance, as building blocks in organic synthesis or as potential bioactive agents. organic-chemistry.orgresearchgate.net This predictive power accelerates the discovery and development of novel functional molecules based on the tetrazolo[1,5-a]pyridine scaffold.

Applications of Tetrazolo 1,5 a Pyridin 8 Ol in Advanced Organic Synthesis and Materials Science

Utility as Precursors for Diverse Heterocyclic Scaffolds

The tetrazolo[1,5-a]pyridine (B153557) framework serves as a latent source of reactive intermediates, enabling its use in the synthesis of various other heterocyclic structures. This reactivity is particularly valuable for creating libraries of complex molecules for applications in medicinal chemistry and materials science.

The transformation of tetrazolo[1,5-a]pyridine derivatives into other important heterocyclic systems like pyrazoles, pyrimidines, and triazoles showcases the versatility of this scaffold.

Pyrazoles: Tetrazolo[1,5-a]pyridines can be converted into cyanopyrazoles. For instance, tetrazolyl acroleins, derived from the parent tetrazole system, react with fumaronitrile (B1194792) in heated xylene to yield the corresponding pyrazole. mdpi.com This transformation highlights a pathway from the tetrazole ring system to functionalized pyrazoles, which are themselves significant pharmacophores found in numerous therapeutic agents. mdpi.comnih.gov

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives from tetrazolo[1,5-a]pyrimidines has been explored through reactions like click chemistry and hydrogenation. researchgate.netbeilstein-archives.org For example, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines can be hydrogenated to produce 2-aminopyrimidines. researchgate.netbeilstein-archives.org This conversion is significant as pyrimidines are core structures in many biologically active compounds.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a prominent reaction for synthesizing 1,2,3-triazoles from tetrazolo[1,5-a]pyridine derivatives. nih.govd-nb.info The reaction proceeds through the 2-azidopyridine (B1249355) tautomer, which reacts with terminal alkynes to form triazole-linked heterocycles. nih.govd-nb.info This methodology has been used to create a variety of triazole-substituted quinoxalines from their tetrazolo[1,5-a]quinoxaline (B8696438) precursors. nih.govd-nb.info

The reactivity of the tetrazolo[1,5-a]pyridine moiety extends to the construction of more intricate, polycyclic heterocyclic systems. These complex scaffolds are of interest in drug discovery and materials science due to their rigid structures and potential for diverse biological interactions.

Pyrazolo[4,3-e]tetrazolo[1,5-b] scispace.comacs.orgacs.orgtriazines: This novel class of tricyclic heterocyclic compounds has demonstrated significant potential, particularly in anticancer research. researchgate.netnih.govtandfonline.com The synthesis involves a multi-step process where a pyrazolo[4,3-e] scispace.comacs.orgacs.orgtriazine intermediate is further cyclized to incorporate the tetrazole ring. nih.govtandfonline.com Derivatives of this scaffold, such as sulfonamides, have shown potent cytotoxic activity against various cancer cell lines. researchgate.netnih.govnih.gov

Imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines: The synthesis of these fused bis-heterocycles has been achieved through efficient one-pot, multicomponent reactions. scispace.comacs.org A notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR) followed by an SNAr/ring-chain azido (B1232118) tautomerization cascade. scispace.comacs.orgresearchgate.netsciforum.net This approach allows for the rapid assembly of complex molecules from simple starting materials under environmentally friendly conditions, often solvent-free. scispace.comresearchgate.netsciforum.net The resulting compounds link the pharmacologically relevant imidazo[1,2-a]pyridine (B132010) and tetrazolo[1,5-a]quinoline (B14009986) scaffolds. scispace.com

Table 1: Synthesis of Imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines via One-Pot Process

EntryConditionsTime (h)Yield (%)Reference
1Grinding, 70 °C565 scispace.com
2Ultrasound, 60 °C1.571 scispace.com
3Heating, 70 °C396 scispace.com

Synthesis of Functionalized Pyrazoles, Pyrimidines, and Triazoles

Integration into π-Conjugated Systems for Functional Materials

The electron-accepting nature of the tetrazolo[1,5-a]pyridine unit makes it a valuable component for constructing π-conjugated materials with tailored electronic and optical properties. scite.ainih.gov

The incorporation of the tetrazolo[1,5-a]pyridine moiety into larger π-conjugated systems is a strategy to develop new organic semiconducting materials. scite.ainih.gov A series of diarylated tetrazolo[1,5-a]pyridine derivatives have been synthesized and shown to possess good thermal stability. scite.ainih.gov In particular, a bithiophene-substituted tetrazolo[1,5-a]pyridine compound exhibited stable transistor characteristics, underscoring the potential of this heterocyclic system in the field of organic electronics. scite.ainih.gov The development of such π-conjugated compounds is a key area of research for creating novel organic electronic applications due to their tunable structures and properties. iitdh.ac.in

The unique electronic structure of tetrazolo[1,5-a]pyridine-containing systems also lends itself to applications in optoelectronics. Researchers have developed ladder-type heteroacenes by fusing 1,4-dihydropyrrolo[3,2-b]pyrroles with two electron-withdrawing tetrazolo[1,5-a]quinoline scaffolds. nih.gov These complex, planarized molecules exhibit efficient fluorescence across the visible spectrum, from green-yellow to orange-red. nih.gov Notably, they often maintain their fluorescence in the crystalline state and exhibit strong solvatofluorochromic effects, properties that are highly desirable for applications in optical sensing and imaging. nih.gov

Development of Semiconducting Materials and Organic Electronics

Role in the Development of "Next Generation Synthesis" Methodologies

The reactivity and versatility of the tetrazolo[1,5-a]pyridine scaffold are being leveraged in the development of advanced, efficient synthetic methodologies that align with the principles of "green" and sustainable chemistry. The use of multicomponent reactions (MCRs) to construct complex molecules like imidazo[1,2-a]pyridin-tetrazolo[1,5-a]quinolines in a single pot, often without solvents, is a prime example. scispace.comacs.orgresearchgate.net These methods are time-saving, reduce waste, and allow for the rapid generation of molecular diversity from simple precursors. scispace.com Such strategies represent a move towards more efficient and environmentally benign chemical manufacturing, a key goal of next-generation synthesis. science.gov

Ligand Design in Coordination Chemistry and Metal Complexes Featuring the Tetrazolo[1,5-a]pyridine Core

The fused heterocyclic system of tetrazolo[1,5-a]pyridine has emerged as a versatile scaffold in the design of novel ligands for coordination chemistry. The presence of multiple nitrogen atoms within the bicyclic structure provides several potential donor sites for coordination with metal ions. This inherent structural feature, combined with the ability to introduce various functional groups onto the pyridine (B92270) ring, allows for the fine-tuning of the electronic and steric properties of the resulting ligands, making them attractive for applications ranging from catalysis to materials science and medicinal chemistry. researchgate.netekb.eg

The core structure of tetrazolo[1,5-a]pyridine and its derivatives primarily function as N-donor ligands. Research on analogous systems, such as tetrazolo[1,5-a]pyrimidines, provides significant insight into the coordination behavior of this class of compounds. researchgate.net In the case of Tetrazolo[1,5-a]pyridin-8-ol, the molecule offers a particularly rich coordination environment. It is expected to act as a multidentate ligand, leveraging not only the nitrogen atoms of the heterocyclic core but also the oxygen atom of the hydroxyl group at the C8 position.

Coordination Modes and Chelation

Based on extensive studies of related compounds, this compound is predicted to exhibit several coordination modes. The most probable is a bidentate chelation, forming a stable five- or six-membered ring with a central metal ion.

A highly analogous series of mononuclear Nickel(II), Copper(II), and Zinc(II) complexes with tetrazolo[1,5-a]pyrimidine-based ligands demonstrated a consistent bidentate coordination pattern. researchgate.net In these complexes, the ligand coordinates to the metal center through the N4 atom of the tetrazole ring and the N1 atom of the pyrimidine ring. researchgate.net By extension, this compound would be expected to coordinate via one of the tetrazole nitrogen atoms and the pyridine ring nitrogen (N1).

Furthermore, the presence of the 8-hydroxyl group introduces another potential coordination site. This group is analogous to the well-studied 8-hydroxyquinoline (B1678124) ligand, a classic chelating agent. mdpi.com Upon deprotonation, the phenolate (B1203915) oxygen can form a strong bond with a metal ion. This would enable a bidentate O,N-coordination mode, where the deprotonated oxygen of the hydroxyl group and the adjacent pyridine nitrogen (N7) bind to the metal, forming a stable five-membered chelate ring. This mode is common for 8-hydroxyquinoline and its derivatives, which form highly stable complexes with a variety of metal ions, including Cr(III). mdpi.com

It is also conceivable that the ligand could act in a tridentate O,N,N-fashion, coordinating through the deprotonated oxygen, the pyridine nitrogen (N1), and a tetrazole nitrogen (N4 or N5). The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands.

Research Findings from Analogous Systems

While direct studies on this compound complexes are not extensively reported, research on tetrazolo[1,5-a]pyrimidine (B1219648) complexes provides detailed findings that serve as a strong predictive model. A study on the synthesis of [M(L)Cl₂] type complexes, where M is Ni(II), Cu(II), or Zn(II) and L is a dihydro-tetrazolo[1,5-a]pyrimidine derivative, confirmed the proposed bidentate N,N-coordination. researchgate.net

The formation of these complexes was verified through various spectroscopic methods. The key findings from this research are summarized in the table below, highlighting the changes observed upon coordination, which can be extrapolated to predict the behavior of this compound.

Spectroscopic MethodObservation on Free Ligand (Analogous System)Observation on Metal Complex (Analogous System)Inference for this compound Complexes
FT-IR SpectroscopyCharacteristic C=N and N=N stretching vibrations.Shifts in the C=N and N=N stretching frequencies, indicating the involvement of ring nitrogens in coordination. Appearance of new bands in the far-IR region attributed to M-N bonds. researchgate.netExpected shifts in ring vibration frequencies and new M-N and M-O bands upon complexation.
¹H NMR Spectroscopy (for diamagnetic complexes)Sharp signals for aromatic and ring protons at specific chemical shifts. researchgate.netNo significant change in proton signals was observed for the analogous Zn(II) complexes, which supported coordination through nitrogen atoms rather than carbons. researchgate.netCoordination through nitrogen and oxygen would likely cause shifts in the signals of nearby protons, particularly those on the pyridine ring.
¹³C NMR Spectroscopy (for diamagnetic complexes)Resonance for the tetrazole carbon appears at ~147.0-149.2 ppm. researchgate.netA downfield shift of the tetrazole carbon signal to ~150.1-150.2 ppm upon coordination to Zn(II), confirming the involvement of the tetrazole ring. researchgate.netA similar downfield shift of the tetrazole and pyridine ring carbons is anticipated upon complexation.
Mass SpectrometryA clear molecular ion peak corresponding to the free ligand's mass. researchgate.netMolecular ion peaks corresponding to the [M(L)Cl₂] complex, confirming its formation. researchgate.netMass spectrometry would be a key tool to confirm the stoichiometry of any formed this compound complexes.

The tetrazolo[1,5-a]pyridine scaffold is also known to exist in equilibrium with its 2-azidopyridine tautomer. This equilibrium can be influenced by solvents and substituents. The coordination process itself can trap one tautomeric form. For instance, metal ions might coordinate with the 2-azido-8-hydroxypyridine tautomer, leading to the formation of complexes with distinct structural and electronic properties. The azide (B81097) group itself is a versatile ligand, known to coordinate in terminal or bridging fashions, which could lead to the formation of polynuclear complexes or coordination polymers. mdpi.comscirp.org

Future Perspectives in Tetrazolo 1,5 a Pyridin 8 Ol Research

Emerging Methodologies for Synthesis and Functionalization

Future synthetic efforts will likely focus on developing more efficient, sustainable, and versatile methods for the construction and derivatization of the Tetrazolo[1,5-a]pyridin-8-ol core.

One-Pot and Multicomponent Reactions (MCRs): The development of one-pot syntheses, such as the conversion of pyridine (B92270) N-oxides to tetrazolo[1,5-a]pyridines using reagents like diphenyl phosphorazidate (DPPA), represents a significant step forward in efficiency. researchgate.netorganic-chemistry.orgorganic-chemistry.org Future work will likely expand on these methods, aiming to reduce steps, minimize waste, and improve yields. Multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, are particularly promising. For instance, Ugi-azide four-component reactions have been used for related derivatives and could be adapted for this compound. The use of novel catalysts, such as zinc oxide nanoparticles in four-component reactions to create tetrazolo[1,5-a]quinoline-based structures, highlights a trend towards nano-catalysis for regioselective synthesis. nih.gov

Advanced Catalysis: The move away from harsh reaction conditions is a key trend. arkat-usa.org Research into metal-free catalysts and sustainable solvents is expected to grow, aligning with the principles of green chemistry. Furthermore, visible-light photoredox catalysis offers a mild and powerful tool for various chemical transformations and could be applied to the functionalization of the tetrazolo[1,5-a]pyridine (B153557) ring system under environmentally benign conditions. beilstein-journals.org

Late-Stage Functionalization (LSF): A major frontier is the development of methods for the direct functionalization of the heterocyclic core. Techniques like C-H activation would allow for the introduction of new functional groups onto the pre-formed this compound skeleton, bypassing the need for multi-step syntheses involving pre-functionalized starting materials. acs.org This is particularly valuable in medicinal chemistry for rapidly creating libraries of analogues for structure-activity relationship (SAR) studies. beilstein-journals.org Expanding on known functionalization methods, such as Suzuki, arylamination, and Stille couplings on halogenated precursors, will also continue to be important. organic-chemistry.org

Untapped Reactivity and Transformation Pathways

The rich chemistry of the tetrazole ring system remains partially untapped, offering fertile ground for discovering new reactions and synthetic applications.

Azide-Tetrazole Equilibrium: The inherent equilibrium between the fused tetrazole ring and its open-chain 2-azidopyridine (B1249355) tautomer is a defining feature of this heterocyclic system. dtic.milmdpi.com While this equilibrium has been studied, its synthetic potential has not been fully exploited. Future research could leverage this dynamic equilibrium to a greater extent, using it as a gateway to novel transformations. For example, by trapping the azido (B1232118) form in situ, new cycloaddition or substitution pathways could be accessed. mdpi.com The equilibrium is sensitive to factors like substituents, solvent polarity, and temperature, suggesting that these parameters could be tuned to control reactivity. mdpi.com

Cycloaddition Reactions: The azide (B81097) tautomer is a perfect candidate for 1,3-dipolar cycloaddition reactions, famously exemplified by "click chemistry". The reaction of related tetrazolopyrimidines with terminal alkynes to form triazolylpyrimidines demonstrates the feasibility of this approach. researchgate.netbeilstein-archives.org Applying this strategy to this compound and its derivatives could open up straightforward routes to complex, nitrogen-rich molecules with potential applications in medicinal chemistry and materials science.

Denitrogenative Transformations: Polynitrogen heterocycles are known to undergo transformations involving the extrusion of molecular nitrogen (N₂). wiley-vch.de Investigating the thermal or photochemical denitrogenation of this compound could lead to the formation of reactive intermediates, such as nitrenes, which could then be trapped to form new heterocyclic systems or undergo C-H insertion reactions. This represents a powerful, yet underexplored, pathway for skeletal diversification.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the tetrazolo[1,5-a]pyridine system under various conditions (e.g., reductive, oxidative, acidic, basic) could uncover novel ring-opening or rearrangement reactions. For instance, hydrogenation has been shown to reduce the tetrazole ring in related pyrimidine (B1678525) systems, leading to aminopyrimidines or their hydrogenated counterparts. researchgate.netbeilstein-archives.org Applying similar reductive strategies to this compound could provide access to substituted 2-aminopyridines.

Synergistic Approaches: Combining Experimental and Computational Studies for Deeper Insights

The integration of computational chemistry with experimental work is becoming indispensable for modern chemical research. This synergy is expected to deepen our understanding of this compound and accelerate the discovery of new applications.

Mechanistic Elucidation: While many synthetic methods have been developed, the precise mechanisms are not always fully understood. arkat-usa.org Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate transition state energies, and rationalize observed regioselectivity. acs.org This was demonstrated in the study of amine-induced folding of related hosts, where ab initio calculations mapped out detailed pathways. acs.org Such insights are crucial for optimizing reaction conditions and expanding the substrate scope of existing methodologies.

Predicting Properties and Guiding Synthesis: Computational tools can predict the physicochemical properties (e.g., electronic structure, stability, tautomeric equilibrium constants) of yet-to-be-synthesized derivatives of this compound. mdpi.com This predictive power can guide synthetic efforts by prioritizing targets with desirable characteristics. For example, in materials science, computational screening could identify derivatives with optimal electronic properties for semiconductor applications or high energy density for energetic materials. dtic.milnih.gov

Structure-Based Drug Design: In medicinal chemistry, combining experimental biological screening with computational studies like molecular docking and molecular dynamics simulations is a powerful strategy. researchgate.net For related pyrazolo-triazine systems, computational studies have helped identify potential molecular targets, such as AKT2 kinase, and rationalize the observed anticancer activity. researchgate.netnih.gov This approach allows for a deeper understanding of structure-activity relationships (SAR) and facilitates the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Advanced Applications in Chemical Sciences Beyond Current Scope

While this compound and its relatives have shown promise in medicinal chemistry and materials science, their unique properties suggest potential in other advanced areas of chemical science. arkat-usa.org

Organic Electronics and Photonics: The tetrazolo[1,5-a]pyridine moiety is an electron-accepting unit. nih.gov Incorporating it into larger π-conjugated systems could generate novel materials for organic electronics. Research on diarylated tetrazolo[1,5-a]pyridine derivatives has already shown they possess good thermal stability and can function as semiconductors in organic field-effect transistors (OFETs). nih.gov Future work could explore derivatives of this compound as components in organic light-emitting diodes (OLEDs), photovoltaics (OPVs), or chemical sensors.

Energetic Materials: The high nitrogen content and positive heat of formation characteristic of the tetrazole ring make it an ideal building block for energetic materials. acs.org Research has demonstrated that fused tetrazolo-pyridine systems can be precursors to thermally stable, high-performance energetic compounds. dtic.mil For example, 4,6-dinitrotetrazolo[1,5-a]pyridine has been investigated for its explosive properties. dtic.mil By carefully modifying the this compound core with energetic functionalities (e.g., nitro, azido groups), a new class of safer and more powerful "green" energetic materials, which produce environmentally benign N₂ gas upon decomposition, could be developed. acs.org

Coordination Chemistry and Catalysis: The multiple nitrogen atoms in the tetrazolo[1,5-a]pyridine scaffold make it an excellent candidate for use as a ligand in coordination chemistry. arkat-usa.org Derivatives of this compound could form stable complexes with a variety of metal ions, leading to new catalysts, magnetic materials, or metal-organic frameworks (MOFs) with unique structural and functional properties.

Q & A

Q. What are the common synthetic routes for Tetrazolo[1,5-a]pyridin-8-ol, and what intermediates are critical?

The synthesis typically starts with hydrazino-substituted precursors. For example, treatment of 2-hydrazinopurin-6-ones with nitrous acid (HNO₂) generates tetrazolo[1,5-a]purinones via cyclization . Key intermediates include hydrazino derivatives and azide-tetrazole tautomers, which require precise pH and temperature control to avoid side reactions. Solvent choice (e.g., ethanol or dichloromethane) and reaction time are critical for high yields .

Q. Which spectroscopic methods are essential for structural confirmation of this compound derivatives?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, especially for distinguishing tautomeric forms (e.g., azide vs. tetrazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]⁺ peaks with ±0.0003 Da accuracy) .
  • Elemental Analysis : Confirms purity by matching calculated and observed C/H/N/O percentages .

Q. How can X-ray crystallography aid in resolving structural ambiguities?

Single-crystal X-ray diffraction, analyzed using software like ORTEP-III, provides unambiguous bond lengths, angles, and tautomeric states. For example, crystallization from methanol or ethanol can stabilize specific conformers .

Advanced Research Questions

Q. How do substituents at position 7 influence reactivity and electronic properties?

Functionalization at position 7 (e.g., bromination, nitration, or formylation) alters electron density and steric effects. For instance, electron-withdrawing groups (EWGs) like nitro (-NO₂) enhance electrophilic substitution, while electron-donating groups (EDGs) like methyl (-CH₃) stabilize intermediates. These effects are quantified via Hammett constants or DFT calculations .

Q. How are contradictions in spectral data resolved, such as azide-tetrazole equilibria?

Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic equilibria. For example, tetrazolo[1,5-a]pyrimidines exhibit solvent-dependent azide ↔ tetrazole tautomerism. DFT calculations (e.g., at the B3LYP/6-31G* level) can predict the more stable tautomer (tetrazole form is typically favored by ~2.84 kcal/mol) .

Q. What methodologies are used to evaluate biological activity, such as Cdc25B inhibition?

  • Synthesis of Derivatives : Introduce substituents (e.g., diols at positions 5 and 7) to modulate binding affinity .
  • Enzymatic Assays : Measure IC₅₀ values using recombinant Cdc25B phosphatase and fluorescence-based substrates (e.g., OMFP) .
  • Docking Studies : Model interactions with the catalytic cysteine residue using AutoDock or Schrödinger .

Q. How does solvent choice impact reaction outcomes and crystallization?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in nucleophilic substitutions, while protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding. Recrystallization from methanol or hexane can selectively isolate specific tautomers or conformers .

Q. What role do computational methods (DFT, MD) play in understanding stability and reactivity?

  • DFT : Predicts tautomeric stability, reaction pathways, and substituent effects (e.g., trichloromethyl groups at position 5 increase steric hindrance) .
  • Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand interactions for inhibitor design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.